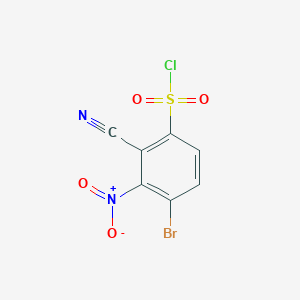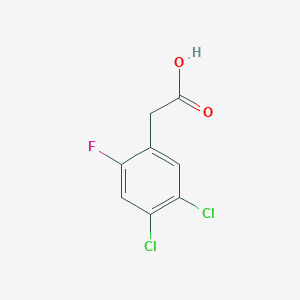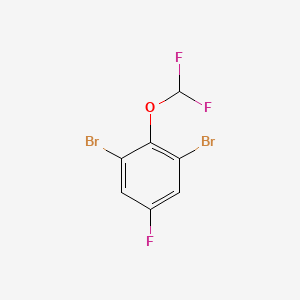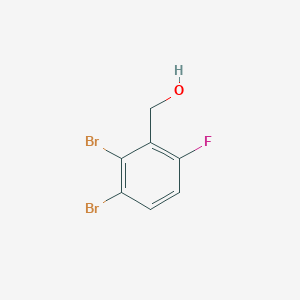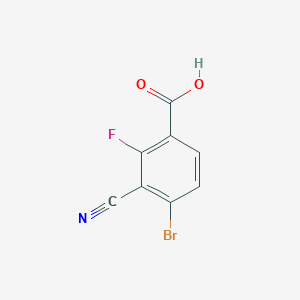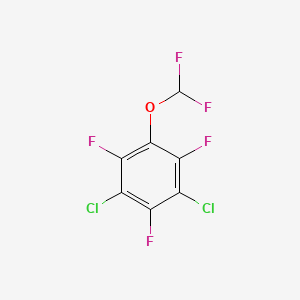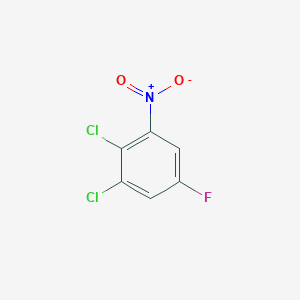
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline
説明
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline, also known as 4-Bromo-3-chloro-2-(TFMA), is an important organofluorine compound that is widely used in the fields of chemistry and biochemistry. It is a colorless, volatile liquid with a faint odor and a boiling point of 183-184 °C. 4-Bromo-3-chloro-2-(TFMA) has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. Additionally, it is used in the synthesis of trifluoromethylated compounds, which are important in medicinal chemistry.
作用機序
The mechanism of action of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is not fully understood. However, it is believed that the trifluoromethoxy group attached to the aniline ring can act as an electron-withdrawing group, thus making the aniline ring more reactive and susceptible to nucleophilic attack. This increased reactivity is believed to be the basis of its use as a reagent in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) are not fully understood. It is known to be toxic and can cause irritation to the skin, eyes, and respiratory tract if inhaled. Additionally, it can cause vomiting and diarrhea if ingested. It is also believed to be a potential carcinogen, although further research is needed to confirm this.
実験室実験の利点と制限
One of the main advantages of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is its relatively low cost, making it an attractive reagent for laboratory experiments. Additionally, it is relatively easy to handle, as it is a colorless liquid with a low vapor pressure. However, it is highly toxic and can cause irritation to the skin and eyes, so it must be handled with care in the laboratory. Furthermore, it is volatile, so it must be stored in a sealed container.
将来の方向性
The potential of 4-Bromo-3-chloro-2-(trifluoromethoxy)anilineloro-2-(TFMA) is still largely unexplored. Future research should focus on its mechanism of action and its potential applications in organic synthesis and medicinal chemistry. Additionally, further research could be done to investigate its biochemical and physiological effects, as well as its potential carcinogenicity. Finally, further research should be done to investigate its potential toxicity and its safety in laboratory experiments.
特性
IUPAC Name |
4-bromo-3-chloro-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(13)6(5(3)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXBFRXLAWJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chloro-2-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



